molecular formula C18H24F2N2O2 B13906323 Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13906323
M. Wt: 338.4 g/mol
InChI Key: OXZUKXPMDVONCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[34]octane-2-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and difluoro groups. Common reagents used in the synthesis include tert-butyl bromoacetate, benzylamine, and difluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence key biochemical processes .

Comparison with Similar Compounds

Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c1-16(2,3)24-15(23)22-11-17(12-22)10-21(13-18(17,19)20)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

OXZUKXPMDVONCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(F)F)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.